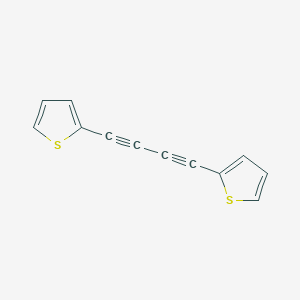
2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene, also known as TBT, is a conjugated molecule that has attracted significant attention in the scientific community due to its unique electronic and optical properties. TBT has been extensively studied for its potential applications in organic electronics, such as organic solar cells, field-effect transistors, and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene is not well understood. However, it is believed that the unique electronic and optical properties of this compound make it an attractive material for use in organic electronics. This compound has a high electron affinity and low ionization potential, which makes it a good electron acceptor. It also has a high extinction coefficient, which makes it a good absorber of light.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, some studies have suggested that this compound may have potential applications in the treatment of cancer and other diseases. This compound has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene is its unique electronic and optical properties, which make it an attractive material for use in organic electronics. This compound is also relatively easy to synthesize, which makes it a good candidate for large-scale production. However, one of the limitations of this compound is its high cost, which may limit its use in some applications.
Orientations Futures
There are several future directions for research on 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene. One area of research is the development of new synthesis methods for this compound and related compounds. Another area of research is the development of new applications for this compound in organic electronics and optoelectronics. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly its potential applications in the treatment of cancer and other diseases.
Conclusion
In conclusion, this compound is a conjugated molecule that has attracted significant attention in the scientific community due to its unique electronic and optical properties. This compound has potential applications in organic electronics, such as organic solar cells, field-effect transistors, and light-emitting diodes. This compound has also been used in the synthesis of conjugated polymers, which have potential applications in optoelectronic devices. While there is limited research on the biochemical and physiological effects of this compound, there is potential for this compound to be used in the treatment of cancer and other diseases. Further research is needed to fully understand the potential applications of this compound in science and medicine.
Méthodes De Synthèse
2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene can be synthesized by a variety of methods, including Sonogashira coupling, Suzuki coupling, and Stille coupling. The most commonly used method is Sonogashira coupling, which involves the reaction of 2-bromo-4-thiophen-2-ylbut-1-ene with trimethylsilylacetylene in the presence of a palladium catalyst and a base.
Applications De Recherche Scientifique
2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene has been widely used in scientific research due to its unique properties. One of the major applications of this compound is in organic electronics, where it has been used as a building block for the development of organic solar cells, field-effect transistors, and light-emitting diodes. This compound has also been used in the synthesis of conjugated polymers, which have potential applications in optoelectronic devices.
Propriétés
Numéro CAS |
16900-51-9 |
|---|---|
Formule moléculaire |
C12H6S2 |
Poids moléculaire |
214.3 g/mol |
Nom IUPAC |
2-(4-thiophen-2-ylbuta-1,3-diynyl)thiophene |
InChI |
InChI=1S/C12H6S2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h3-4,7-10H |
Clé InChI |
RMTLWKDMYIJGQF-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C#CC#CC2=CC=CS2 |
SMILES canonique |
C1=CSC(=C1)C#CC#CC2=CC=CS2 |
Synonymes |
1,4-DI-(2-THIENYL)-1,3-BUTADIYNE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



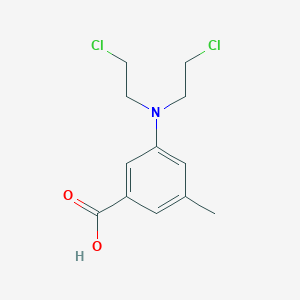
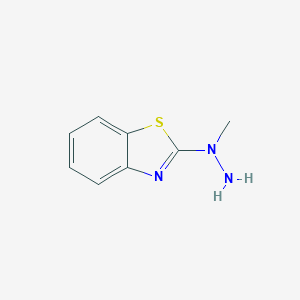
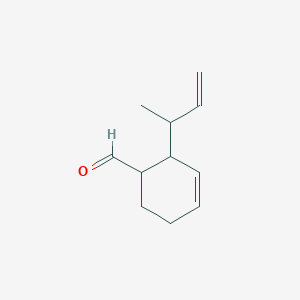

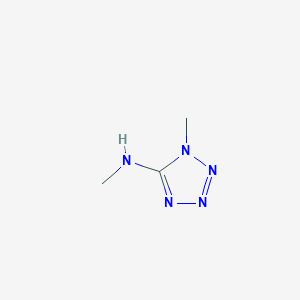





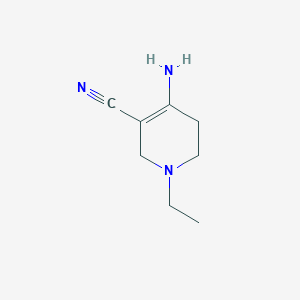

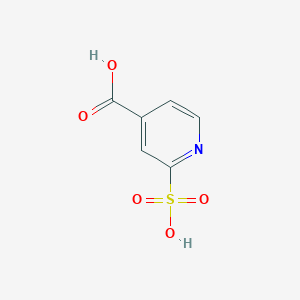
![4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide](/img/structure/B98247.png)